molecular formula C7H9N B163344 3,4,5-Trideuterio-2,6-bis(trideuteriomethyl)pyridine CAS No. 135742-47-1

3,4,5-Trideuterio-2,6-bis(trideuteriomethyl)pyridine

Cat. No. B163344
M. Wt: 116.21 g/mol
InChI Key: OISVCGZHLKNMSJ-XVGWXEQOSA-N
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Patent
US07977508B2

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3=(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form ditethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N.[BH3:2].C([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=C[CH:7]=1)C.B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1C(C)=CC=CC=1C>>[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:5]1[C:6]([CH3:7])=[CH:11][CH:10]=[CH:9][C:12]=1[CH3:13].[NH3:28].[BH3:2] |f:1.2,3.4,5.6,9.10|

Inputs

Step One
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C(C)N(C1=CC=CC=C1)CC
Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1(=CC=CC=C1)N1CCOCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.N1=C(C=CC=C1C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCOCC1
Name
Type
product
Smiles
N1=C(C=CC=C1C)C
Name
Type
product
Smiles
N.B

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07977508B2

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3=(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form ditethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N.[BH3:2].C([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=C[CH:7]=1)C.B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1C(C)=CC=CC=1C>>[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:5]1[C:6]([CH3:7])=[CH:11][CH:10]=[CH:9][C:12]=1[CH3:13].[NH3:28].[BH3:2] |f:1.2,3.4,5.6,9.10|

Inputs

Step One
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C(C)N(C1=CC=CC=C1)CC
Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1(=CC=CC=C1)N1CCOCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.N1=C(C=CC=C1C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCOCC1
Name
Type
product
Smiles
N1=C(C=CC=C1C)C
Name
Type
product
Smiles
N.B

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07977508B2

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3=(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form ditethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N.[BH3:2].C([N:5]([CH2:12][CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=C[CH:7]=1)C.B.[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B.[N:28]1C(C)=CC=CC=1C>>[C:15]1([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[N:5]1[C:6]([CH3:7])=[CH:11][CH:10]=[CH:9][C:12]=1[CH3:13].[NH3:28].[BH3:2] |f:1.2,3.4,5.6,9.10|

Inputs

Step One
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C(C)N(C1=CC=CC=C1)CC
Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1(=CC=CC=C1)N1CCOCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.N1=C(C=CC=C1C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCOCC1
Name
Type
product
Smiles
N1=C(C=CC=C1C)C
Name
Type
product
Smiles
N.B

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.